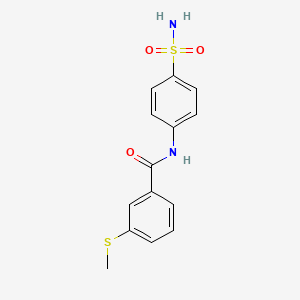

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMIZGNPRPYMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction involving a sulfamoyl chloride derivative and the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfamoylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical transformations, which are crucial for its applications:

- Oxidation : It can be oxidized to form sulfoxide or sulfone derivatives.

- Reduction : This compound can be reduced to yield corresponding amine derivatives.

- Substitution : It serves as a precursor for synthesizing various substituted benzamide derivatives.

Medicinal Chemistry

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide has been explored for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfamoyl group may facilitate interactions with bacterial enzymes, potentially inhibiting their activity and preventing bacterial growth .

Anticancer Research

The compound's structural features suggest potential applications in anticancer therapy. Similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The design of molecular hybrids incorporating sulfonamide fragments has been shown to enhance anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Biological Probes

Due to its functional groups, 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide may serve as a useful probe in biological studies. The methylthio group can engage in hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with biological targets. This dual functionality allows researchers to study complex biological processes involving enzyme modulation and receptor interactions.

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of related compounds, researchers synthesized several derivatives of sulfonamide structures. These compounds were tested against various bacterial strains, revealing that modifications to the sulfamoyl group significantly influenced antibacterial efficacy. Specifically, compounds with certain substitutions showed enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer potential of sulfonamide derivatives similar to 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide. These studies utilized human cancer cell lines (HCT-116, MCF-7, HeLa) to assess cytotoxicity. The findings indicated that specific structural modifications led to increased cytotoxic effects, highlighting the importance of molecular design in developing effective anticancer agents .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Potential antibacterial agent targeting bacterial enzymes | Sulfonamide derivatives |

| Anticancer Research | Cytotoxic activity against various cancer cell lines | Molecular hybrids with sulfonamide |

| Biological Probes | Study of enzyme modulation and receptor interactions | Probing biological processes |

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets through its functional groups. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfamoylphenyl Groups

N-((4-Sulfamoylphenyl)carbamothioyl) Amides ()

- Example : 4-nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (3l).

- Comparison :

- The carbamothioyl (-N-C(S)-NH-) group replaces the benzamide’s methylthio moiety.

- These compounds exhibit strong carbonic anhydrase (CA) inhibition, suggesting the sulfamoylphenyl group is critical for targeting CA isoforms. The absence of the methylthio group in this series reduces lipophilicity compared to the target compound .

N-(3-(1-(4-Sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives ()

- Example : Derivatives with "tail" and "dual-tail" substituents.

- Comparison: Incorporation of 1,2,3-triazole rings enhances hydrogen bonding and π-π stacking interactions with enzyme active sites.

Analogues with Methylthio Substituents

N-(Pyrazol-5-yl)-3-(methylthio)benzamide (Compound 30, )

- Structure: Features a pyrimidinone-pyrazole hybrid linked to 3-(methylthio)benzamide.

- Comparison: The methylthio group is retained, but the pyrimidinone core introduces additional hydrogen-bonding sites. Compound 30 showed moderate yield (31%) in synthesis, suggesting steric challenges in coupling bulky substituents, a consideration for scaling the target compound .

N-{3-(Methylthio)propyl}benzamide Derivatives ()

- Examples: Compounds 21–23 with thiazolidinone and allyl groups.

- Comparison :

- The methylthio group is part of a propyl chain rather than directly attached to the benzene ring.

- These derivatives demonstrated antimicrobial activity (e.g., 21–23 had MIC values <10 µg/mL), highlighting the role of sulfur-containing groups in bioactivity. The target compound’s direct methylthio attachment may enhance metabolic stability .

Spectral and Physicochemical Comparisons

Biological Activity

3-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzamide core with a methylthio group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide. For instance, derivatives incorporating thiazole and sulfonamide groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .

| Compound | Activity | Target |

|---|---|---|

| 3-(Methylthio)-N-(4-sulfamoylphenyl)benzamide | Potentially active | Various bacterial strains |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Potent | Gram-negative and Gram-positive bacteria |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar benzamide derivatives have been investigated for their ability to inhibit various cancer cell lines. For example, studies on related compounds have demonstrated inhibition of cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as competitive inhibitors of key enzymes involved in metabolic pathways critical for cell survival.

- Cell Penetration : The presence of the methylthio group may enhance membrane permeability, facilitating better cellular uptake and increased efficacy against target cells.

Study 1: Antibacterial Evaluation

A study conducted on a series of thiazole derivatives, including those with sulfonamide functionalities, showed promising results against resistant bacterial strains. The incorporation of octaarginine as a cell-penetrating peptide significantly enhanced the antibacterial activity of these compounds, suggesting that 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide could exhibit similar synergistic effects .

Study 2: Anticancer Efficacy

In vitro tests on benzamide derivatives indicated that certain substitutions on the benzene ring could lead to enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.